N-Hydroxymephentermine
CAS No.: 58670-93-2
Cat. No.: VC20865124
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58670-93-2 |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | N-methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine |
| Standard InChI | InChI=1S/C11H17NO/c1-11(2,12(3)13)9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |
| Standard InChI Key | UEIORKXSGRKVAL-UHFFFAOYSA-N |
| SMILES | CC(C)(CC1=CC=CC=C1)N(C)O |
| Canonical SMILES | CC(C)(CC1=CC=CC=C1)N(C)O |
Introduction
Chemical Properties and Structure
N-Hydroxymephentermine is characterized by the molecular formula C11H17NO with a molecular weight of 179.26 g/mol . It exists as an off-white to pale yellow solid at room temperature . The IUPAC name for this compound is N-methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine . Structurally, it features a hydroxylamine functional group attached to the nitrogen atom of mephentermine.
The compound displays limited solubility in various organic solvents, being slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol . Its physiochemical properties reflect its intermediate polarity, which influences its distribution and metabolism in biological systems.
Structure and Identification
N-Hydroxymephentermine contains a benzene ring connected to a tertiary carbon through a methylene bridge. The tertiary carbon bears two methyl groups, and the nitrogen atom is substituted with both a methyl group and a hydroxyl group . This structural arrangement is crucial for its metabolic fate and pharmacological properties.
Standard identification methods for N-hydroxymephentermine include:
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InChI=1S/C11H17NO/c1-11(2,12(3)13)9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3
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SMILES notation: CC(C)(CC1=CC=CC=C1)N(C)O
Metabolic Pathways
Formation from Mephentermine
N-Hydroxymephentermine is primarily formed through the N-hydroxylation of mephentermine, a reaction mediated by hepatic microsomal enzymes . This metabolic transformation represents one of several parallel pathways in mephentermine metabolism, alongside N-demethylation (forming phentermine) and p-hydroxylation (forming p-hydroxymephentermine) .
Mephentermine undergoes hepatic metabolism primarily through the following pathways:
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N-demethylation to form phentermine
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N-hydroxylation to form N-hydroxymephentermine
Further Metabolism to N-Hydroxyphentermine
Once formed, N-hydroxymephentermine can undergo further metabolism through N-demethylation to produce N-hydroxyphentermine . This reaction proceeds at a significantly higher rate compared to other metabolic transformations in the mephentermine pathway .
Comparative Metabolic Reaction Rates
Studies using rat liver microsomal preparations have provided valuable insights into the relative rates of various metabolic reactions involving mephentermine and its derivatives. These findings are summarized in Table 1.
Table 1: Relative Rates of Metabolic Reactions in Mephentermine Pathway
| Metabolic Reaction | Relative Rate | Enzymatic Systems Involved |
|---|---|---|
| N-Hydroxymephentermine → N-Hydroxyphentermine | ~10× faster than other reactions | Cytochrome P450, FAD-monooxygenase |
| Mephentermine → Phentermine | Similar rates | Cytochrome P450, FAD-monooxygenase |
| Mephentermine → p-Hydroxymephentermine | Similar rates | Cytochrome P450 |
| Phentermine → p-Hydroxyphentermine | Similar rates | Cytochrome P450 |
| p-Hydroxymephentermine → p-Hydroxyphentermine | Slowest rate | Cytochrome P450 |
Enzymatic Systems Involved in Metabolism
The metabolism of N-hydroxymephentermine involves multiple enzymatic systems, primarily located in the liver. Research has identified key enzymes responsible for the biotransformation of this compound:
Cytochrome P450 System
The cytochrome P450 (CYP450) family of enzymes plays a crucial role in the metabolism of N-hydroxymephentermine . Inhibition studies have demonstrated that compounds known to inhibit CYP450 enzymes significantly reduce the N-demethylation of N-hydroxymephentermine to N-hydroxyphentermine .
FAD-Monooxygenase System
In addition to CYP450 enzymes, the flavin-containing monooxygenase (FAD-MO) system also contributes to N-hydroxymephentermine metabolism . Methimazole, a known inhibitor of FAD-MO, has been shown to inhibit the N-demethylation of N-hydroxymephentermine, suggesting dual enzymatic involvement in this metabolic pathway .
This dual enzymatic dependency distinguishes the metabolism of N-hydroxymephentermine from other hydroxylamine compounds and may contribute to species-specific differences in metabolic profiles .
Species Differences in Metabolism
The metabolic fate of mephentermine and its metabolites, including N-hydroxymephentermine, exhibits significant species variation. These differences are important considerations in extrapolating preclinical findings to human applications and understanding the comparative pharmacology of sympathomimetic drugs.
Rodent Studies
Studies in various rodent species have revealed distinct metabolic profiles for mephentermine:
Guinea Pigs: After intraperitoneal administration of mephentermine, approximately 27% of the administered dose was excreted in urine within 24 hours, with major metabolites being phentermine (7.8%) and a conjugate of N-hydroxyphentermine (3.6%) .
Mice: In contrast, mice excreted about 47% of the administered dose in 24 hours, with primary metabolites being phentermine (11.7%), conjugates of p-hydroxymephentermine (3.1%), and various other metabolites including N-hydroxymephentermine and its conjugates .
Rats: Previous studies in rats have shown patterns distinct from both guinea pigs and mice, highlighting the marked metabolic differences between species .
Human Metabolism
Human metabolic studies have shown that N-hydroxymephentermine can be detected in urine following mephentermine administration, confirming its role as a metabolic intermediate in human biotransformation pathways .
Methods of Detection and Analysis
Various analytical techniques have been employed to detect and quantify N-hydroxymephentermine in biological samples:
Gas Chromatography-Mass Spectrometry
Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for identification and quantification of N-hydroxymephentermine . This technique allows for sensitive and specific detection of the compound, particularly after derivatization to improve chromatographic properties.
Derivatization methods commonly used include:
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Acetylation with acetic anhydride
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Treatment with trifluoroacetic anhydride
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Silylation using N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS)
Extraction Techniques
Efficient extraction of N-hydroxymephentermine from biological matrices is crucial for accurate analysis. Reported methods include liquid-liquid extraction and solid-phase extraction techniques optimized for hydroxylamine-containing compounds .
Intestinal Metabolism and Enterohepatic Circulation
Research on the intestinal metabolism of N-hydroxymephentermine has provided insights into its fate in the gastrointestinal system and potential enterohepatic circulation:
Anaerobic Intestinal Metabolism
Studies involving anaerobic incubation of N-hydroxymephentermine with rat intestinal contents have demonstrated its reduction to mephentermine and phentermine . This finding suggests that intestinal microbiota may play a role in the reduction of N-hydroxylated metabolites, potentially influencing their systemic availability and pharmacological effects.
Biliary Excretion and Enterohepatic Circulation
Research has identified conjugated metabolites of mephentermine pathway compounds in bile, suggesting the potential for enterohepatic circulation . When bile from rats administered mephentermine was incubated with intestinal contents, p-hydroxymephentermine and p-hydroxyphentermine were detected as major products, along with minor amounts of mephentermine and phentermine .
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